molecular formula C13H13NO5 B12563229 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- CAS No. 143815-45-6

2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-

Cat. No.: B12563229
CAS No.: 143815-45-6
M. Wt: 263.25 g/mol
InChI Key: OZNWIOSZOYOKSG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- is a complex organic compound that belongs to the class of propenoic acids These compounds are characterized by the presence of a propenoic acid group, an acetylamino group, and an acetyloxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- typically involves multi-step organic reactions. Common synthetic routes may include:

    Acylation Reactions: Introduction of acetyl groups using acetic anhydride or acetyl chloride.

    Amination Reactions: Formation of the acetylamino group through reactions with amines.

    Esterification Reactions: Formation of the acetyloxy group via esterification with acetic acid.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its biological activity and potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid derivatives: Compounds with similar propenoic acid structures.

    Acetylamino-substituted compounds: Molecules containing acetylamino groups.

    Acetyloxy-substituted phenyl compounds: Compounds with acetyloxy groups on phenyl rings.

Uniqueness

2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

143815-45-6

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

2-acetamido-3-(3-acetyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H13NO5/c1-8(15)14-12(13(17)18)7-10-4-3-5-11(6-10)19-9(2)16/h3-7H,1-2H3,(H,14,15)(H,17,18)

InChI Key

OZNWIOSZOYOKSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC(=CC=C1)OC(=O)C)C(=O)O

Origin of Product

United States

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